molecular formula C9H8BrN3OS B13689010 2-Amino-5-(4-bromo-3-methoxyphenyl)-1,3,4-thiadiazole

2-Amino-5-(4-bromo-3-methoxyphenyl)-1,3,4-thiadiazole

Cat. No.: B13689010
M. Wt: 286.15 g/mol
InChI Key: YYPMYSVHBHXIEF-UHFFFAOYSA-N
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Description

2-Amino-5-(4-bromo-3-methoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-bromo-3-methoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-methoxybenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-bromo-3-methoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the thiadiazole ring to a thiadiazoline.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives and thiadiazolines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(4-bromo-3-methoxyphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-bromo-3-methoxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can lead to cytotoxic effects, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chloro-3-methoxyphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-fluoro-3-methoxyphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-methyl-3-methoxyphenyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(4-bromo-3-methoxyphenyl)-1,3,4-thiadiazole is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and biological activity. The bromo group can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the combination of the bromo and methoxy groups on the phenyl ring can enhance the compound’s electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C9H8BrN3OS

Molecular Weight

286.15 g/mol

IUPAC Name

5-(4-bromo-3-methoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8BrN3OS/c1-14-7-4-5(2-3-6(7)10)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)

InChI Key

YYPMYSVHBHXIEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN=C(S2)N)Br

Origin of Product

United States

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